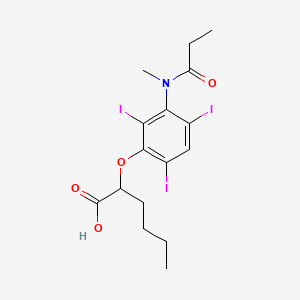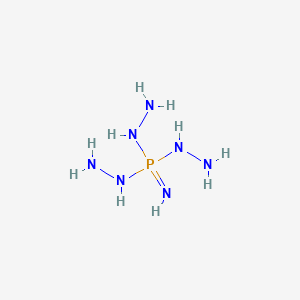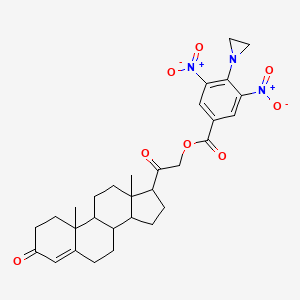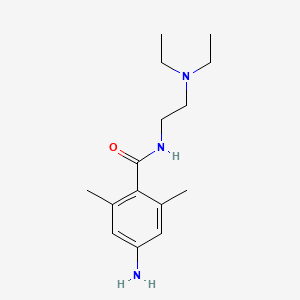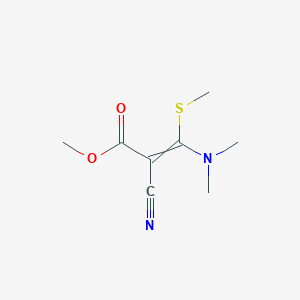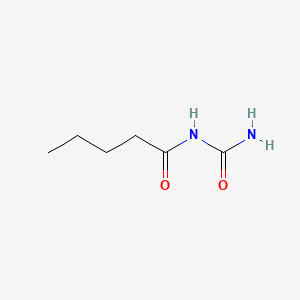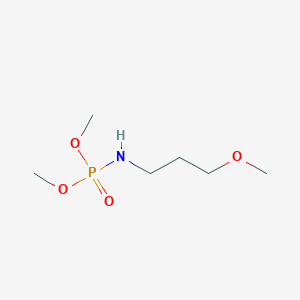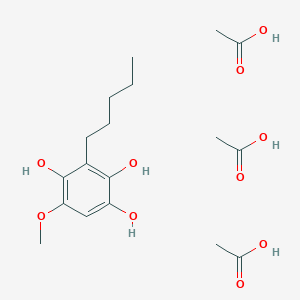
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is a chemical compound with the molecular formula C14H22O5 This compound is characterized by the presence of an acetic acid group and a benzene ring substituted with methoxy and pentyl groups, along with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3-pentylbenzene-1,2,4-triol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a catalyst and a solvent. Common catalysts include sulfuric acid or phosphoric acid, and solvents such as dichloromethane or toluene.
Reaction Mechanism: The acetic anhydride reacts with the hydroxyl groups on the benzene ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and pentyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced, such as halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Acetic acid;butane-1,2,4-triol: Similar in structure but with a different alkyl chain length.
Acetic acid;5-methoxy-3-ethylbenzene-1,2,4-triol: Similar in structure but with a different alkyl substituent.
Uniqueness: Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
34272-59-8 |
|---|---|
Fórmula molecular |
C18H30O10 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol |
InChI |
InChI=1S/C12H18O4.3C2H4O2/c1-3-4-5-6-8-11(14)9(13)7-10(16-2)12(8)15;3*1-2(3)4/h7,13-15H,3-6H2,1-2H3;3*1H3,(H,3,4) |
Clave InChI |
YCGUZTPPXBFTAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
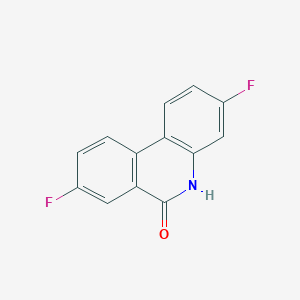
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

